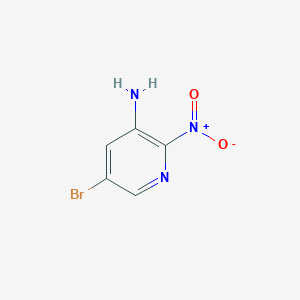![molecular formula C11H9F3N2O B1444376 {2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol CAS No. 466664-93-7](/img/structure/B1444376.png)
{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol
Vue d'ensemble
Description
“{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol” is a chemical compound with the linear formula C11H9O1N2F3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol” consists of a phenyl ring substituted with a trifluoromethyl group, attached to an imidazole ring with a methanol group .Physical And Chemical Properties Analysis
“{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol” is a solid substance . More detailed physical and chemical properties were not found in the sources I accessed.Applications De Recherche Scientifique
Pharmaceutical Development
The trifluoromethyl group is a common feature in many FDA-approved drugs, enhancing their pharmacological activity. This compound could be investigated for its potential as a pharmacophore in drug design, particularly for diseases where modulation of protein interactions or enzyme activity is beneficial .
Organic Light-Emitting Diodes (OLEDs)
Compounds with trifluoromethyl groups have been used in the synthesis of iridium(III) complexes for OLEDs. The unique properties of these compounds can lead to high-performance OLEDs with excellent quantum efficiency, which is crucial for display and lighting technologies .
Antimicrobial Agents
The structural features of this compound, particularly the presence of the trifluoromethyl group, could contribute to significant antifungal and antibacterial activities . This makes it a candidate for developing new antimicrobial agents, which are increasingly important due to rising antibiotic resistance .
Catalysis
In catalytic processes, the trifluoromethyl group can impart unique reactivity to a catalyst. This compound could be explored for its use in catalytic transformations , potentially improving the efficiency and selectivity of chemical reactions .
Antitumor Agents
The trifluoromethyl group-containing compounds have shown promise as antitumor agents. This compound could be part of the synthesis of new C2-aryl pyrrolobenzodiazepine derivatives, which have applications in cancer treatment .
Treatment of Psychiatric Disorders
Compounds with trifluoromethyl groups have been studied as antagonists for psychiatric disorders. There is potential for this compound to be used in the treatment of conditions such as depression or schizophrenia, given its structural similarity to known therapeutic agents .
Agrochemicals
The unique properties of the trifluoromethyl group can be leveraged to develop more effective agrochemicals. This compound could be investigated for its use in pesticides or herbicides , offering potentially safer and more targeted action .
Material Science
In material science, the trifluoromethyl group can contribute to the development of materials with special properties, such as increased stability or altered electronic characteristics. This compound might be used in the creation of new materials for electronics or coatings .
Mécanisme D'action
Trifluoromethyl groups, like the one in this compound, are often used in pharmaceuticals and agrochemicals due to their ability to enhance the biological activity of organic compounds . They can affect the pharmacokinetics of a compound by altering its lipophilicity, which can influence its absorption, distribution, metabolism, and excretion .
Propriétés
IUPAC Name |
[2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)8-3-1-7(2-4-8)10-15-5-9(6-17)16-10/h1-5,17H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEQZFWQWROYLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(N2)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[4-(trifluoromethyl)phenyl]-1H-imidazol-5-yl}methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




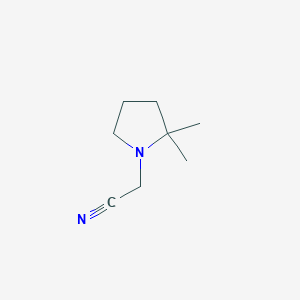

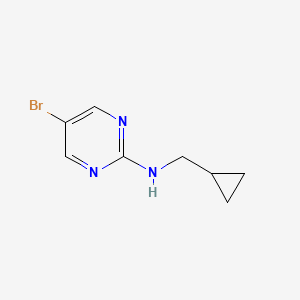
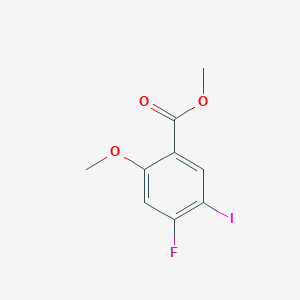
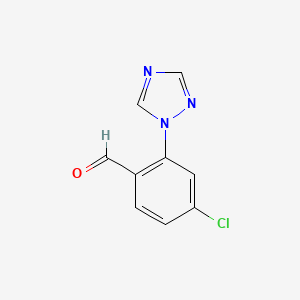
![Tert-butyl 7-benzyl-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B1444301.png)




